molecular formula C13H6Cl3NO4 B5716131 2,4-dichlorophenyl 2-chloro-5-nitrobenzoate

2,4-dichlorophenyl 2-chloro-5-nitrobenzoate

Cat. No.: B5716131
M. Wt: 346.5 g/mol
InChI Key: MYZNBZWQEAREQC-UHFFFAOYSA-N
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Description

2,4-Dichlorophenyl 2-chloro-5-nitrobenzoate is an organic compound with the molecular formula C14H8Cl3NO4. It is a derivative of benzoic acid, featuring both nitro and chloro substituents on the aromatic ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichlorophenyl 2-chloro-5-nitrobenzoate typically involves the esterification of 2,4-dichlorophenol with 2-chloro-5-nitrobenzoic acid. This reaction is often carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions usually include refluxing the reactants in an appropriate solvent like dichloromethane or toluene .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactors can improve reaction control and reduce waste, making the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2,4-Dichlorophenyl 2-chloro-5-nitrobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Reduction: Hydrogen gas with palladium on carbon or sodium dithionite in aqueous solution.

    Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

Major Products

Scientific Research Applications

2,4-Dichlorophenyl 2-chloro-5-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4-dichlorophenyl 2-chloro-5-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological macromolecules, potentially leading to antimicrobial effects. The chloro substituents may enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and proteins .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichlorophenyl 2-chloro-4-nitrobenzoate
  • 2,4-Dichlorophenyl 2-methyl-3-nitrobenzoate
  • 2,4-Dichlorophenyl 4-nitrobenzoate
  • 2,5-Dimethylphenyl 2-chloro-5-nitrobenzoate
  • 2,4-Dichlorophenyl 3-nitrobenzoate

Uniqueness

2,4-Dichlorophenyl 2-chloro-5-nitrobenzoate is unique due to the specific positioning of its chloro and nitro groups, which can influence its reactivity and biological activity. The presence of both electron-withdrawing groups (chloro and nitro) on the aromatic ring can significantly affect the compound’s chemical properties and its interactions with biological targets .

Properties

IUPAC Name

(2,4-dichlorophenyl) 2-chloro-5-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6Cl3NO4/c14-7-1-4-12(11(16)5-7)21-13(18)9-6-8(17(19)20)2-3-10(9)15/h1-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYZNBZWQEAREQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C(=O)OC2=C(C=C(C=C2)Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6Cl3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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